![molecular formula C48H64N12O11 B10849558 N-[1-[[1-[[1-[2-[[1-[[(2R)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[3-(4-hydroxyphenyl)propanoylamino]pentanediamide](/img/structure/B10849558.png)
N-[1-[[1-[[1-[2-[[1-[[(2R)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[3-(4-hydroxyphenyl)propanoylamino]pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JMV 1719 is a chemical compound known for its role as a gastrin-releasing peptide receptor inhibitor. The gastrin-releasing peptide receptor is a receptor of gastrin-releasing peptide, which regulates numerous functions of the gastrointestinal and central nervous systems. JMV 1719 is particularly significant in the field of cancer research due to its inhibitory effects on the gastrin-releasing peptide receptor, which is aberrantly expressed in various cancers such as lung, colon, and prostate cancers .
Preparation Methods
The synthetic routes and reaction conditions for JMV 1719 involve multiple steps, typically starting with the preparation of intermediate compounds that are subsequently combined to form the final product. The exact synthetic route can vary, but it generally involves the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations occur. Industrial production methods for JMV 1719 would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
JMV 1719 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from JMV 1719, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in JMV 1719 with another, often using specific reagents under controlled conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JMV 1719 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of gastrin-releasing peptide receptor inhibitors.
Biology: Employed in research to understand the role of gastrin-releasing peptide receptor in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers that overexpress the gastrin-releasing peptide receptor.
Industry: Utilized in the development of new drugs targeting the gastrin-releasing peptide receptor.
Mechanism of Action
The mechanism of action of JMV 1719 involves its binding to the gastrin-releasing peptide receptor, thereby inhibiting its activity. This inhibition prevents the receptor from mediating the effects of gastrin-releasing peptide, which include the release of gastrointestinal hormones, smooth muscle cell contraction, and epithelial cell proliferation. By blocking these effects, JMV 1719 can potentially reduce the growth and proliferation of cancer cells that overexpress the gastrin-releasing peptide receptor .
Comparison with Similar Compounds
JMV 1719 can be compared with other similar compounds, such as:
JMV 1535: Another gastrin-releasing peptide receptor inhibitor with similar inhibitory effects.
JMV 1693: A compound with a similar structure and function, used in similar research applications.
JMV 2959: A ghrelin receptor antagonist with different biological targets but similar inhibitory properties.
The uniqueness of JMV 1719 lies in its specific inhibitory effects on the gastrin-releasing peptide receptor, making it particularly valuable in cancer research .
Properties
Molecular Formula |
C48H64N12O11 |
|---|---|
Molecular Weight |
985.1 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[2-[[1-[[(2R)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[3-(4-hydroxyphenyl)propanoylamino]pentanediamide |
InChI |
InChI=1S/C48H64N12O11/c1-27(2)20-37(47(69)59-71)57-46(68)39(22-31-24-50-26-52-31)55-42(64)25-60-19-7-6-10-36(48(60)70)56-43(65)28(3)53-45(67)38(21-30-23-51-34-9-5-4-8-33(30)34)58-44(66)35(16-17-40(49)62)54-41(63)18-13-29-11-14-32(61)15-12-29/h4-5,8-9,11-12,14-15,23-24,26-28,35-39,51,61,71H,6-7,10,13,16-22,25H2,1-3H3,(H2,49,62)(H,50,52)(H,53,67)(H,54,63)(H,55,64)(H,56,65)(H,57,68)(H,58,66)(H,59,69)/t28?,35?,36?,37-,38?,39?/m1/s1 |
InChI Key |
SVDHLNPEHKDLER-PGRJMBAQSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NO)NC(=O)C(CC1=CN=CN1)NC(=O)CN2CCCCC(C2=O)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)CCC5=CC=C(C=C5)O |
Canonical SMILES |
CC(C)CC(C(=O)NO)NC(=O)C(CC1=CN=CN1)NC(=O)CN2CCCCC(C2=O)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)CCC5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


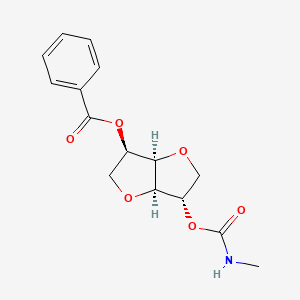
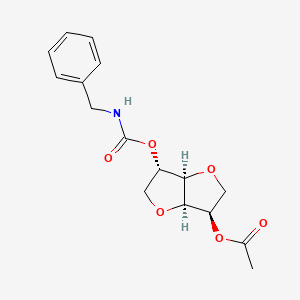
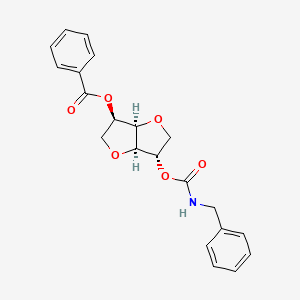
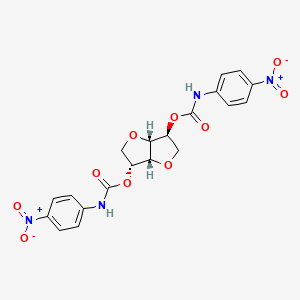
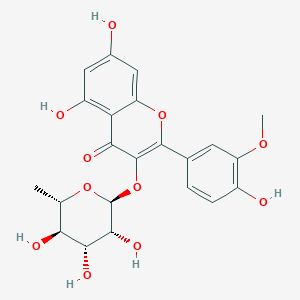
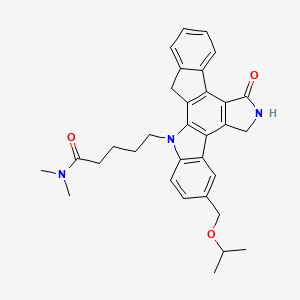

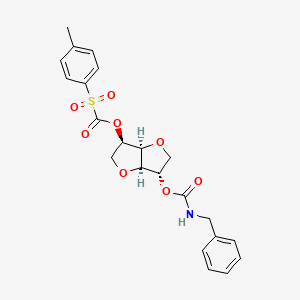
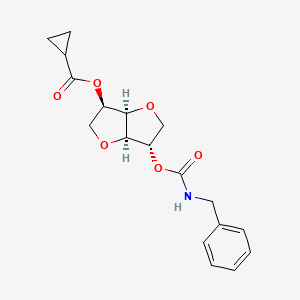
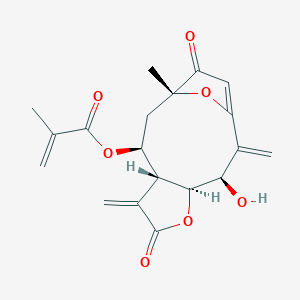
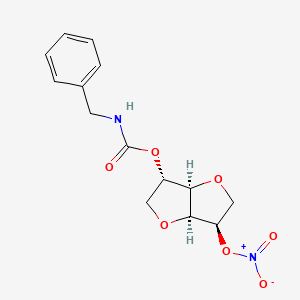

![(6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one](/img/structure/B10849545.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-iodo-6-methoxy-3-sulfamoylbenzamide](/img/structure/B10849548.png)
